5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)tricyclo[33003,7]octane-1-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of a precursor compound, which is then subjected to a series of reactions to form the final product. For example, a precursor compound can be reacted with sodium methoxide in anhydrous methanol at 60°C for three hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.0.03,7]octane derivatives: These compounds share the tricyclic core structure but differ in their functional groups.
Bicyclo[3.3.0]octane derivatives: These compounds have a similar but less complex structure.
Uniqueness
5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid is unique due to its specific functional groups and the arrangement of its tricyclic structure. This uniqueness can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-methoxycarbonyltricyclo[3.3.0.03,7]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-15-9(14)11-4-6-2-10(11,8(12)13)3-7(6)5-11/h6-7H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGPPAYQIWQBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC1(CC3C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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